S-Methyl-5'-methylthioadenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

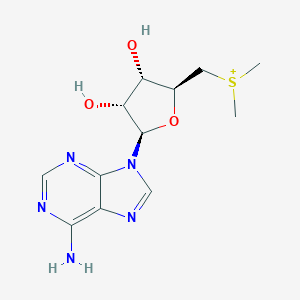

5’-Deoxy-5’-(dimethyl-lambda~4~-sulfanyl)adenosine is a nucleoside analog that features a sulfur atom in place of the usual oxygen atom in the ribose ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-(dimethyl-lambda~4~-sulfanyl)adenosine typically involves the substitution of the 5’-hydroxyl group of adenosine with a dimethylsulfonium group. This can be achieved through a series of chemical reactions, including:

Protection of the amino group: on the adenine base to prevent unwanted side reactions.

Activation of the 5’-hydroxyl group: using a suitable leaving group such as tosyl chloride.

Nucleophilic substitution: with dimethyl sulfide to introduce the dimethylsulfonium group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5’-Deoxy-5’-(dimethyl-lambda~4~-sulfanyl)adenosine can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the dimethylsulfonium group.

Substitution: The dimethylsulfonium group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Adenosine or its derivatives.

Substitution: Various nucleoside analogs depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cancer Research

MTA has been extensively studied for its role in cancer biology. Research indicates that MTA can suppress tumor growth by inhibiting cell proliferation, invasion, and inducing apoptosis in various cancer cell lines. Notably, its effects have been observed across different types of cancers, including:

- Breast Cancer : MTA has shown potential in inhibiting the proliferation of breast cancer cells by modulating key signaling pathways involved in tumor growth .

- Hepatocellular Carcinoma (HCC) : Studies demonstrate that MTA levels are elevated in HCC tissues, suggesting a dual role where it may promote tumor growth at certain concentrations while inhibiting it at others .

- Colorectal Cancer : MTA has been tested on HCT116 human colon cancer cells, showing inhibitory effects on cell growth and migration .

Chemoprotective Agent

Recent studies have identified MTA as a chemoprotective agent that can mitigate the toxic side effects of chemotherapy drugs like fluorouracil (5-FU). In particular, MTA has been shown to protect normal cells from 5-FU-induced toxicity without compromising the drug's efficacy against MTAP-deficient tumors . This characteristic makes MTA a promising candidate for combination therapies aimed at enhancing patient tolerance to chemotherapy.

Anti-inflammatory Properties

MTA exhibits significant anti-inflammatory effects, which have been demonstrated in various experimental models. For instance, it has been shown to lower lethality rates in lipopolysaccharide (LPS)-challenged mice by suppressing pro-inflammatory cytokines and promoting anti-inflammatory responses . This suggests potential applications for MTA in treating inflammatory diseases.

Metabolic Disorders

Emerging research indicates that MTA may play a role in alleviating metabolic disorders. It has been identified as a probiotic bacterial-derived metabolite with anti-obesity properties, suggesting its potential use in managing metabolic syndromes . The compound's ability to regulate polyamine biosynthesis also highlights its importance in maintaining cellular homeostasis and metabolic balance .

Table 1: Summary of MTA Applications in Cancer Research

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Breast Cancer | Inhibits proliferation | Reduced cell growth and migration |

| Hepatocellular Carcinoma | Dual role (promotes/inhibits) | Elevated levels correlate with tumor progression |

| Colorectal Cancer | Induces apoptosis | Suppressed growth and invasion |

Table 2: MTA's Role as a Chemoprotective Agent

| Chemotherapy Drug | Protective Mechanism | Observations |

|---|---|---|

| Fluorouracil (5-FU) | Protects normal cells from toxicity | Enhanced survival rates in animal models |

Table 3: Anti-inflammatory Effects of MTA

| Model | Effect on Cytokines | Outcome |

|---|---|---|

| LPS-challenged Mice | Decreased pro-inflammatory cytokines | Lowered lethality rates |

Case Study 1: MTA and MTAP-Deficient Cancers

A study conducted at the University of British Columbia explored the protective effects of MTA against 5-FU toxicity specifically in MTAP-deficient cancers. The results indicated that co-administration of MTA significantly improved survival rates without hindering the anticancer efficacy of 5-FU, demonstrating its potential as an adjunct therapy in cancer treatment .

Case Study 2: MTA's Role in Inflammatory Response

Research involving LPS-treated mice showed that administration of MTA resulted in a marked decrease in circulating pro-inflammatory cytokines such as TNF-alpha while increasing anti-inflammatory cytokines like IL-10. This finding supports the hypothesis that MTA could be beneficial in managing inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 5’-Deoxy-5’-(dimethyl-lambda~4~-sulfanyl)adenosine involves its interaction with various molecular targets, including enzymes and nucleic acids. The dimethylsulfonium group can mimic the natural methylation process, thereby affecting the activity of methyltransferases and other enzymes involved in nucleoside metabolism. This can lead to alterations in cellular processes such as DNA replication and repair.

Comparación Con Compuestos Similares

Similar Compounds

5’-Deoxy-5’-(methylthio)adenosine: Similar structure but with a methylthio group instead of a dimethylsulfonium group.

S-Adenosylmethionine: A naturally occurring compound with a similar sulfonium group.

Uniqueness

5’-Deoxy-5’-(dimethyl-lambda~4~-sulfanyl)adenosine is unique due to its dimethylsulfonium group, which provides distinct chemical and biological properties compared to other nucleoside analogs. This uniqueness makes it a valuable tool in various research applications, particularly in the study of enzyme mechanisms and nucleoside transport.

Propiedades

Número CAS |

15648-76-7 |

|---|---|

Fórmula molecular |

C12H18N5O3S+ |

Peso molecular |

312.37 g/mol |

Nombre IUPAC |

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium |

InChI |

InChI=1S/C12H18N5O3S/c1-21(2)3-6-8(18)9(19)12(20-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,3H2,1-2H3,(H2,13,14,15)/q+1/t6-,8-,9-,12-/m1/s1 |

Clave InChI |

DVNIRPKXKMIDQU-WOUKDFQISA-N |

SMILES |

C[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES isomérico |

C[S+](C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canónico |

C[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Sinónimos |

S-methyl-5'-methylthioadenosine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.